Trifluoroacetaldehyde: A Comprehensive Technical Guide to its Properties and Reactivity
Trifluoroacetaldehyde: A Comprehensive Technical Guide to its Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (fluoral), a fluorinated derivative of acetaldehyde, is a highly reactive and versatile building block in organic synthesis. Its unique properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an invaluable reagent for the introduction of trifluoromethyl moieties into organic molecules. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of trifluoroacetaldehyde, with a focus on its applications in medicinal chemistry and drug development.
Core Properties of Trifluoroacetaldehyde and its Hydrate (B1144303)
Trifluoroacetaldehyde is a gas at room temperature, which can make it challenging to handle.[1] Consequently, it is frequently used in the form of its stable hydrate or as its ethyl hemiacetal.[1] The physical and chemical properties of both anhydrous trifluoroacetaldehyde and its hydrate are summarized below for easy comparison.
| Property | Trifluoroacetaldehyde (Anhydrous) | Trifluoroacetaldehyde Hydrate |
| Chemical Formula | CF₃CHO | CF₃CH(OH)₂ |
| Molecular Weight | 98.02 g/mol [2] | 116.04 g/mol [3] |
| Appearance | Gas[1] | Colorless crystals or liquid[1][4] |
| Boiling Point | -18 °C[1] | 104-106 °C[1] |
| Melting Point | Not available | 66 °C[1] |
| Density | Not available | 1.44 g/mL at 20 °C |
| Solubility in water | Forms a hydrate[1] | Soluble |
| CAS Number | 75-90-1[1] | 421-53-4[1] |
Reactivity Profile: A Highly Electrophilic Synthon
The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of trifluoroacetaldehyde highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][5] This heightened reactivity is the cornerstone of its utility in synthetic chemistry.
Hydration and Hemiacetal Formation
Trifluoroacetaldehyde readily reacts with water to form a stable, crystalline hydrate, CF₃CH(OH)₂.[1] This hydrate is often the commercially available and utilized form of the reagent.[6] Similarly, in the presence of alcohols, it forms stable hemiacetals, such as the ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol), which is another common surrogate for the gaseous aldehyde.[1]
Polymerization
Upon storage, anhydrous trifluoroacetaldehyde has a tendency to polymerize, forming a waxy, white solid.[1] This polymer is soluble in diethyl ether and acetone (B3395972) but not in water or chlorinated solvents. The monomeric aldehyde can be regenerated by heating the polymer.[1]
Nucleophilic Additions
Trifluoroacetaldehyde reacts readily with a variety of nucleophiles. The general order of reactivity for common biological nucleophiles is SH > NH₂ > OH.[7] For instance, it reacts with L-cysteine to form stable thiazolidine (B150603) derivatives.[7]
Nucleophilic Trifluoromethylation
A notable application of trifluoroacetaldehyde hydrate is as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[8][9] In the presence of a suitable base, the hydrate can be deprotonated, leading to the release of a CF₃⁻ equivalent, which can then add to other electrophiles.[8]
Wittig Reaction
Trifluoroacetaldehyde undergoes the Wittig reaction with phosphonium (B103445) ylides to furnish trifluoromethyl-substituted alkenes.[10][11] This reaction provides a convenient one-step synthesis of α-trifluoromethyl alkenes, which are important structural motifs in medicinal chemistry.[10]
Reductive Amination
Trifluoroacetaldehyde and its hydrate are valuable reagents for the synthesis of trifluoroethylamino compounds via reductive amination.[4] This reaction involves the formation of an N,O-acetal intermediate, followed by reduction to yield the target amine.[4]
Experimental Protocols
Synthesis of Trifluoroacetaldehyde Hydrate via Reduction of Ethyl Trifluoroacetate (B77799)
This protocol is based on a patented industrial process.[12][13]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (B1222165)
-
Water
-
2-Methoxyethyl ether
Procedure:
-
A solution of ethyl trifluoroacetate in 2-methoxyethyl ether is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
The solution is cooled to below 0 °C.
-
A solution of sodium borohydride in water is added slowly to the stirred solution of ethyl trifluoroacetate, maintaining the temperature below 0 °C.[13]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]
-
The progress of the reaction can be monitored by gas-liquid chromatography.[13]
-
Upon completion, the trifluoroacetaldehyde hydrate can be isolated and purified using procedures analogous to those described in the literature.[12]
Microwave-Assisted Preparation of Anhydrous Trifluoroacetaldehyde
This method provides a rapid and efficient way to generate the anhydrous aldehyde from its ethyl hemiacetal.[14]
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrogen gas
Procedure:
-
In a nitrogen-flushed microwave vial, add trifluoroacetaldehyde ethyl hemiacetal and concentrated sulfuric acid.[14]
-
Seal the vial with a septum and place it in a focused microwave reactor.[14]
-
The mixture is irradiated with continuous stirring, for example, at 100 °C for 5 minutes, followed by 150 °C for 5 minutes, to generate gaseous trifluoroacetaldehyde.[14]
-
A continuous stream of dry nitrogen gas is passed through the system to carry the gaseous product to a collection vessel or directly into a subsequent reaction.[14]
Visualizing Reactivity and Workflows
Key Reactions of Trifluoroacetaldehyde
Caption: Key transformations of trifluoroacetaldehyde.
Experimental Workflow: Microwave-Assisted Generation
Caption: Workflow for anhydrous trifluoroacetaldehyde generation.
Applications in Drug Development
The incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[15] Trifluoroacetaldehyde serves as a key building block for introducing the trifluoromethyl-ethylamino and trifluoromethyl-hydroxyethyl moieties, which are present in numerous biologically active compounds. It has been utilized in the synthesis of GABAB activators and inhibitors of human renin, highlighting its importance in the development of therapeutics for pain and cardiovascular diseases.[16] The synthesis of chiral α-substituted trifluoroethylamino compounds is another critical application, contributing to the development of stereospecific drug molecules.[4]
Safety and Handling
Trifluoroacetaldehyde and its hydrate are toxic and irritating to the skin, eyes, and respiratory system.[5][17] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[17] Emergency eyewash stations and safety showers should be readily accessible.[18] Due to its flammability, trifluoroacetaldehyde and its solutions should be kept away from ignition sources.[18] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][17]
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. Trifluoroacetaldehyde | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoracetaldehyde technical, 75 water 33953-86-5 [sigmaaldrich.com]
- 4. TRIFLUOROACETALDEHYDE HYDRATE | 421-53-4 [chemicalbook.com]
- 5. CAS 75-90-1: Trifluoroacetaldehyde | CymitQuimica [cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 11. A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenien...: Ingenta Connect [ingentaconnect.com]
- 12. Chemical process for the manufacture of trifluoroacetaldehyde - Patent 0516311 [data.epo.org]
- 13. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 14. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. TRIFLUOROACETALDEHYDE | 75-90-1 [chemicalbook.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
